1,2,13,14-Tetrachlorotetradecane
Description
Classification and Nomenclature of Chlorinated n-Alkanes
The systematic naming of chlorinated n-alkanes follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). libretexts.orglumenlearning.com The foundation of the name is the parent alkane, which is determined by the longest continuous carbon chain in the molecule. lumenlearning.comncert.nic.in For 1,2,13,14-tetrachlorotetradecane, the parent alkane is "tetradecane," indicating a saturated hydrocarbon with a 14-carbon backbone.
Halogen atoms are treated as substituents and are denoted by prefixes such as "fluoro-," "chloro-," "bromo-," and "iodo-". lumenlearning.comncert.nic.in The number of halogen atoms of the same type is indicated by a Greek numerical prefix (e.g., di-, tri-, tetra-). ncert.nic.in In this case, "tetrachloro" signifies the presence of four chlorine atoms.
To specify the exact location of these substituents, numbers are used. The carbon chain is numbered from one end to the other, assigning the lowest possible numbers (locants) to the positions of the substituents. ncert.nic.in For the compound , the locants "1,2,13,14" indicate that chlorine atoms are attached to the first, second, thirteenth, and fourteenth carbon atoms of the tetradecane (B157292) chain.
Chlorinated alkanes, as part of the broader haloalkane class, can also be classified based on the carbon atom to which the halogen is attached. ncert.nic.in In this compound, the chlorine atoms at positions 1 and 14 are attached to primary carbons (carbons bonded to only one other carbon), while the chlorines at positions 2 and 13 are attached to secondary carbons (carbons bonded to two other carbons).
Significance of Defined Chlorinated Congeners in Environmental and Industrial Research
Commercial CPs are not single chemical entities but highly complex mixtures containing thousands of different isomers and congeners. vu.nlacs.org A congener is one of many variants or configurations of a common chemical structure. The analysis of these mixtures often yields results that represent the bulk properties of the mixture, which can obscure the specific behavior of individual compounds.
The study of individual, well-defined chlorinated congeners is crucial for several reasons. Similar to research on polychlorinated biphenyls (PCBs), another class of persistent pollutants, the environmental fate, persistence, bioaccumulation potential, and toxicity can vary significantly between different congeners. epa.govusgs.gov Physical and chemical properties like water solubility and volatility are highly dependent on the specific molecular structure, which in turn dictates how a compound moves through and partitions in the environment. epa.gov
By isolating and studying a single congener such as this compound, researchers can:
Establish a clear structure-activity relationship.
Develop specific analytical methods and reference standards for more accurate environmental monitoring. epa.gov
Conduct precise toxicological studies to understand the mechanisms of action without the confounding effects of other components in a mixture.
Better predict the environmental behavior of related compounds within the same class.
Without these congener-specific data, risk assessments for CPs remain fraught with uncertainty, relying on generalizations from complex mixtures that may not accurately reflect the risk posed by the most persistent or toxic components. epa.gov
Research Gaps and the Rationale for Focused Investigation on this compound
Despite decades of production and use, significant knowledge gaps persist regarding CPs. nih.govnih.gov The sheer complexity of the mixtures is a primary obstacle to their comprehensive analysis and regulation. acs.org While short-chain chlorinated paraffins (SCCPs) have received considerable attention, leading to their regulation as POPs, medium-chain (MCCPs) and long-chain (LCCPs) chlorinated paraffins are less understood, yet they remain in widespread use. nih.govacs.orgnih.gov
The focused investigation of this compound is justified by these overarching research gaps. A review of scientific literature and chemical databases reveals a stark lack of information specific to this congener. Key missing data points include:
Synthesis Methods: There is no readily available, published synthesis route for producing this compound as a pure analytical standard. The creation of such standards is a prerequisite for much of the congener-specific research. epa.gov
Environmental Fate and Behavior: No empirical studies describe its degradation pathways, bioaccumulation factors, or mobility in soil and water.
Analytical Detection: While general methods for CPs exist, such as gas chromatography with mass spectrometry (GC-MS), specific, validated methods for identifying and quantifying this particular isomer in environmental samples are not established. vu.nl The development of such methods is hindered by the lack of certified reference materials. vu.nl
Studying a defined MCCP congener like this compound can help fill these critical gaps, providing a model for understanding the environmental chemistry of the thousands of other MCCP structures. This foundational knowledge is essential for developing more accurate environmental models, improving risk assessments, and informing future regulatory decisions regarding this ubiquitous class of industrial chemicals.
Compound Data
The following tables provide known identifiers and computed physicochemical properties for this compound.
Chemical Identifiers for this compound
| Identifier Type | Value | Source |
| IUPAC Name | This compound | PubChem nih.gov |
| CAS Number | 221155-23-3 | PubChem nih.gov |
| Molecular Formula | C₁₄H₂₆Cl₄ | PubChem nih.gov |
| InChI | InChI=1S/C14H26Cl4/c15-11-13(17)9-7-5-3-1-2-4-6-8-10-14(18)12-16/h13-14H,1-12H2 | PubChem nih.gov |
| InChIKey | RUUXQUXRZDFJEA-UHFFFAOYSA-N | PubChem nih.gov |
| Canonical SMILES | C(CCCCCC(CCl)Cl)CCCCC(CCl)Cl | PubChem nih.gov |
| DSSTox Substance ID | DTXSID70697805 | PubChem nih.gov |
Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 336.2 g/mol | PubChem nih.gov |
| Monoisotopic Mass | 334.078862 Da | PubChem nih.gov |
| XLogP3 | 7.4 | PubChem nih.gov |
| Topological Polar Surface Area | 0 Ų | PubChem nih.gov |
| Heavy Atom Count | 18 | PubChem nih.gov |
| Rotatable Bond Count | 11 | PubChem nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
1,2,13,14-tetrachlorotetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26Cl4/c15-11-13(17)9-7-5-3-1-2-4-6-8-10-14(18)12-16/h13-14H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUXQUXRZDFJEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(CCl)Cl)CCCCC(CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697805 | |
| Record name | 1,2,13,14-Tetrachlorotetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221155-23-3 | |
| Record name | 1,2,13,14-Tetrachlorotetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Defined Chlorinated Tetradecane Congeners
Regioselective and Stereoselective Synthesis of 1,2,13,14-Tetrachlorotetradecane
Achieving the synthesis of a specific, complex molecule like this compound requires precise control over the placement of each chlorine atom on the fourteen-carbon chain. This demands a sophisticated synthetic strategy that moves beyond non-selective, radical-based approaches.
A plausible and controlled pathway to synthesize this compound involves starting with a precursor that has reactive sites at the desired positions. A suitable starting material for this purpose is 1,13-tetradecadiene . nist.govthegoodscentscompany.com This precursor contains double bonds at both ends of the carbon chain, precisely where the chlorination is required. The synthesis can then proceed via the dichlorination of these terminal alkene groups.
The addition of chlorine across a double bond can result in different stereoisomers (e.g., syn- and anti-addition products). The investigation of the stereochemistry of isomer mixtures resulting from the dichlorination of alkenes is a key aspect of producing defined standards. ntnu.no The choice of reagents and reaction conditions can influence the stereochemical outcome, allowing for the potential isolation of specific stereoisomers of this compound.
Exploration of Halogenation Pathways and Reagent Systems
Traditional methods for chlorinating alkanes, such as using chlorine gas (Cl₂) with UV light, are free-radical substitution reactions. masterorganicchemistry.comsavemyexams.com While useful for industrial-scale production of CP mixtures, these methods offer poor regioselectivity for alkanes larger than ethane (B1197151), leading to a complex and difficult-to-separate mixture of isomers with chlorine atoms at various positions along the carbon chain. libretexts.org
To achieve the targeted synthesis of this compound, a more refined approach is necessary. The addition of halogens to alkenes is a more controlled pathway. Various reagent systems have been developed for the dichlorination of alkenes, moving beyond the direct use of highly toxic and difficult-to-handle chlorine gas. nih.gov
Milder and more practical electrophilic chlorinating agents for alkene dichlorination include:
Sulfuryl chloride (SO₂Cl₂) : Often used with a radical initiator, it is a convenient laboratory source for chlorine. researchgate.netnih.gov
Iodobenzene dichloride (PhICl₂)
Tetrachloro- and Tetrabromo-1,3,5-triazine-2,4,6-trione (TCTT and TBT)
Manganese-mediated systems : A combination of tetradecyltrimethylammonium permanganate (B83412) and trimethylchlorosilane has been shown to be effective for the stereoselective trans-dichlorination of alkenes. researchgate.net
Selenium-catalyzed systems : A novel method using a selenium catalyst has been developed for the catalytic, syn-stereospecific dichlorination of alkenes, offering an alternative stereochemical outcome to traditional anti-addition. nih.gov
The selection of the reagent system is critical as it influences not only the yield but also the stereoselectivity of the addition reaction.
Table 1: Comparison of Selected Alkene Dichlorination Reagent Systems
| Reagent System | Typical Stereochemistry | Key Features |
| Chlorine (Cl₂) | anti-addition | Highly reactive, non-selective side reactions, hazardous gas. |
| Sulfuryl Chloride (SO₂Cl₂) | Radical mechanism | Liquid reagent, easier to handle than Cl₂ gas. nih.gov |
| Mn-Permanganate/TMSCl | trans (anti)-addition | Chemoselective and stereoselective, high yields. researchgate.net |
| Selenium Catalyst/N-Fluoropyridinium Salt | syn-addition | Catalytic, provides access to alternative stereoisomer. nih.gov |
Control of Chlorine Atom Position and Number in Long-Chain Alkanes
Controlling the exact position and number of chlorine atoms is the primary challenge in synthesizing specific chlorinated alkane congeners. Direct halogenation of an alkane like tetradecane (B157292) is inherently non-selective. libretexts.org Therefore, control must be established by using a starting material that directs the reaction to specific sites.
The use of an alkene precursor like 1,13-tetradecadiene provides absolute control over the positions of chlorination. nist.govnih.gov The reaction is an addition to the double bonds, ensuring that chlorine atoms are added only at carbons 1, 2, 13, and 14. This strategy transforms the problem from one of unselective C-H bond substitution to one of controlled C=C bond addition.
The number of chlorine atoms is controlled by the stoichiometry of the precursor itself. By starting with a diene (two double bonds) and driving the dichlorination reaction to completion, exactly four chlorine atoms are added to the molecule, resulting in the desired tetrachlorinated product. This synthetic design ensures the formation of the C₁₄H₂₆Cl₄ molecular formula.
Development of Novel Synthetic Routes for Reference Material Production
The analysis and regulation of CPs are severely hampered by the lack of suitable and well-defined reference materials. uea.ac.ukbcp-instruments.com Commercially available standards are often poorly characterized complex mixtures, leading to semi-quantitative and sometimes inaccurate analytical results. bcp-instruments.comnih.gov This has created an urgent need for the synthesis of individual CP congeners with defined structures, including the specific position and number of chlorine atoms. ntnu.nouea.ac.uk
The synthesis of this compound is a prime example of the development of a "third generation" reference standard. Unlike earlier standards that often featured chlorine atoms only at the terminal carbons (which are minor components of industrial mixtures), this congener has a chlorination pattern that is more representative of potential isomers found in technical MCCP mixtures. dioxin20xx.orgbcp-instruments.com
Research efforts are focused on several key areas:
Synthesis of single-chain CP mixtures : These are materials with a single carbon chain length (e.g., C14) but a range of chlorination degrees, synthesized from a pure n-alkane. dioxin20xx.orgnih.govnih.gov
Synthesis of constitutionally defined congeners : This involves multi-step syntheses to create a single, pure isomer with a known structure, such as this compound. ntnu.no
Synthesis of isotopically labeled standards : Incorporating isotopes like ¹³C allows for more accurate quantification in complex environmental samples through isotope dilution methods. ntnu.no
These advanced reference materials are crucial for improving the quality and comparability of monitoring data, understanding the environmental transformation of CPs, and performing accurate toxicological studies. uea.ac.ukresearchgate.net
Green Chemistry Approaches in Chlorinated Alkane Synthesis
Traditional chlorination processes often rely on hazardous materials like chlorine gas and can generate significant waste streams. nih.gov Green chemistry principles aim to develop synthetic routes that are safer, more efficient, and environmentally benign.
Key green chemistry considerations for chlorinated alkane synthesis include:
Atom Economy : Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Alkene addition reactions, for example, are inherently more atom-economical than substitution reactions which generate byproducts like HCl.
Use of Safer Reagents : Replacing highly toxic and hazardous reagents like Cl₂ gas with safer alternatives, such as solid N-chlorinated reagents or generating the chlorinating agent in situ.
Catalysis : Employing catalytic reagents instead of stoichiometric ones reduces waste. The development of catalytic systems for dichlorination, such as the selenium-based method, is a significant step forward. nih.gov
Electrochemical Synthesis : Electrochemical methods offer a promising green alternative. For example, an electrochemical procedure for chlorination has been developed that uses dichloromethane (B109758) (DCM) as both the solvent and the chlorine source. rsc.org In this system, chloride ions are generated from the degradation of DCM at the cathode and then used to create the active chlorine species at the anode, avoiding the need for external chlorine sources. rsc.org This approach has been successfully applied in a scalable parallel plate flow electrolysis cell. rsc.org
Safer Solvents : Replacing hazardous organic solvents with greener alternatives, such as supercritical CO₂, has been explored for free-radical chlorination reactions. acs.org
By integrating these principles, the synthesis of important reference materials like this compound can be achieved with a reduced environmental footprint.
Fundamental Reaction Chemistry of 1,2,13,14 Tetrachlorotetradecane
Mechanistic Studies of Chlorination and Dechlorination Reactions
Chlorination: The synthesis of chlorinated paraffins, including 1,2,13,14-tetrachlorotetradecane, is typically achieved through the chlorination of n-alkane feedstocks. nih.gov This process involves a free-radical substitution reaction, usually initiated by ultraviolet (UV) light or heat. savemyexams.comlibretexts.org The mechanism proceeds through three main steps:
Initiation: The process begins with the homolytic cleavage of the chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). savemyexams.comlibretexts.org
Propagation: A chlorine radical then abstracts a hydrogen atom from the tetradecane (B157292) chain, forming a tetradecyl radical and hydrogen chloride (HCl). This alkyl radical subsequently reacts with another chlorine molecule to yield a monochlorinated tetradecane and a new chlorine radical, which continues the chain reaction. savemyexams.com Further substitution reactions can occur, leading to the formation of polychlorinated alkanes like this compound. The position of chlorination is influenced by the relative stability of the resulting radical (tertiary > secondary > primary). libretexts.org
Termination: The reaction ceases when two radicals combine.
The reaction conditions, such as temperature and the ratio of chlorine to alkane, are controlled to achieve the desired degree of chlorination. nih.gov
Dechlorination: The removal of chlorine atoms from chlorinated paraffins can occur through several mechanisms, primarily reductive dechlorination and dehydrochlorination.
Reductive Dechlorination: This process involves the replacement of a chlorine atom with a hydrogen atom. It is a key transformation pathway in anaerobic environments and can be mediated by various reducing agents. youtube.comyoutube.com Studies on other chlorinated hydrocarbons have shown that this can occur via electron transfer from reduced metal species or through microbial activity. epa.govepa.gov The general mechanism involves the addition of electrons to the carbon-chlorine bond, leading to the expulsion of a chloride ion and the formation of a radical intermediate, which is then quenched by a hydrogen donor. youtube.com For polychlorinated compounds, this can be a sequential process, leading to less chlorinated products. youtube.com
Dehydrochlorination: This elimination reaction involves the removal of a hydrogen atom and a chlorine atom from adjacent carbon atoms, resulting in the formation of an alkene (a carbon-carbon double bond) and hydrogen chloride. cranfield.ac.uk This reaction can be induced thermally or by basic conditions. The thermal instability of some chlorinated paraffins is attributed to this process, which can lead to the formation of conjugated polyenes and subsequent discoloration. journals.co.zajournals.co.za The presence of impurities or certain metals can catalyze this degradation pathway. inchem.org
Oxidative and Reductive Transformation Pathways
Oxidative Transformation: In the presence of strong oxidizing agents or under specific environmental conditions, this compound is expected to undergo oxidative degradation. Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH), have been shown to be effective in degrading short-chain chlorinated paraffins (SCCPs). scies.org The hydroxyl radical can initiate degradation by abstracting a hydrogen atom from the alkane chain, leading to the formation of a carbon-centered radical. gdut.edu.cn This radical can then react with oxygen to form a peroxyl radical, initiating a cascade of reactions that can lead to the formation of alcohols, ketones, and eventually mineralization to CO₂, H₂O, and HCl. gdut.edu.cnoaepublish.com
Studies on SCCPs have demonstrated that different oxidants exhibit varying degrees of effectiveness in degradation. For instance, potassium permanganate (B83412) and sodium persulfate have shown high degradation efficiencies for SCCPs in soil. scies.org
Reductive Transformation: As discussed in the dechlorination section, reductive pathways are significant for chlorinated alkanes, particularly under anaerobic conditions. youtube.com In addition to the replacement of chlorine with hydrogen, reductive processes can also involve the formation of carbon-carbon double or triple bonds through the elimination of two chlorine atoms from adjacent or the same carbon atom (reductive β-elimination or α-elimination). youtube.com While these pathways are well-documented for smaller, more highly chlorinated compounds, their relevance to LCCPs like this compound is less studied but mechanistically plausible.
Photochemical Reactivity and Degradation Mechanisms
Chlorinated paraffins, including this compound, are generally resistant to direct photolysis because they lack significant chromophores to absorb UV radiation in the solar spectrum. guidechem.com However, they can undergo indirect photochemical degradation in the presence of photosensitizers, which are common in natural waters. chemrxiv.orgchemrxiv.org
The primary reactive species responsible for the photochemical degradation of chlorinated alkanes in aqueous environments are hydroxyl radicals (•OH) and hydrated electrons (e⁻aq). chemrxiv.orgchemrxiv.orgresearchgate.net
Reaction with Hydroxyl Radicals (•OH): Hydroxyl radicals, often generated from the photolysis of dissolved organic matter or nitrate, can initiate the degradation of chlorinated paraffins by abstracting a hydrogen atom, as described in the oxidative transformation section. gdut.edu.cnnih.gov The rate of this reaction is generally lower for more highly chlorinated alkanes. chemrxiv.org
Reaction with Hydrated Electrons (e⁻aq): Hydrated electrons are powerful reducing agents that can be formed from the photoionization of dissolved organic matter. They react readily with chlorinated compounds through dissociative electron attachment, where the electron is captured by the C-Cl bond, leading to its cleavage and the formation of a radical and a chloride ion. The rate of this reaction tends to increase with the degree of chlorination. chemrxiv.orgchemrxiv.org
Stability and Reactivity under Various Chemical Conditions
The stability of this compound is influenced by its chemical environment.
Thermal Stability: Chlorinated paraffins are known to be thermally unstable, with degradation often commencing with dehydrochlorination. journals.co.zajournals.co.za The presence of certain impurities, such as branched alkanes or aromatic compounds in the original feedstock, can negatively impact thermal stability. Stabilizers, such as epoxidized vegetable oils, are often added to commercial chlorinated paraffin (B1166041) formulations to scavenge the HCl produced during degradation and improve stability. journals.co.zajournals.co.za
Hydrolytic Stability: Chlorinated alkanes are generally resistant to hydrolysis under neutral pH conditions at ambient temperatures. inchem.org The C-Cl bond in an aliphatic chain is not readily attacked by water. However, under strongly acidic or basic conditions, or at elevated temperatures, the potential for hydrolysis or elimination reactions increases.
Reactivity with Metals: Contact with certain metals can promote the degradation of chlorinated paraffins, likely through catalytic dehydrochlorination or other redox processes. inchem.org
In general, long-chain chlorinated paraffins like this compound are considered to be chemically stable and unreactive under normal storage and use conditions. nih.govqualicellc.com However, under specific conditions of heat, light, or in the presence of certain chemical agents, they can undergo the degradation and transformation reactions outlined above.
Data Tables
Table 1: General Reactivity of Chlorinated Paraffins (Illustrative for LCCPs like this compound)
| Reaction Type | Reagents/Conditions | Primary Mechanism | General Products |
| Chlorination | Cl₂, UV light/heat | Free-radical substitution | Polychlorinated alkanes, HCl |
| Dechlorination | Reducing agents, anaerobic conditions | Reductive dechlorination | Less chlorinated alkanes, alkanes |
| Heat, base | Dehydrochlorination | Alkenes, HCl | |
| Oxidation | •OH (AOPs) | Hydrogen abstraction, oxidation | Alcohols, ketones, CO₂, HCl |
| Photodegradation | UV light, photosensitizers | Indirect photolysis (via •OH, e⁻aq) | Less chlorinated alkanes, oxygenated products |
Table 2: Degradation Efficiency of Short-Chain Chlorinated Paraffins (SCCPs) with Different Oxidants (Illustrative)
Data adapted from studies on SCCPs and may not be directly representative of this compound but provides insight into oxidative pathways.
| Oxidant | Optimal Conditions | Degradation Efficiency (%) | Reference |
| Hydrogen Peroxide (H₂O₂) | 2% addition | 84.3 | scies.org |
| Fenton (H₂O₂/Fe²⁺) | 2% addition | 90.4 | scies.org |
| Potassium Permanganate (KMnO₄) | 2% addition | 93.3 | scies.org |
| Sodium Persulfate (Na₂S₂O₈) | 6% addition | 91.9 | scies.org |
Sophisticated Analytical and Characterization Methodologies
Development of Advanced Chromatographic Techniques for Separation of Isomers (e.g., GCxGC-MS)
The immense complexity of chlorinated paraffin (B1166041) mixtures, which can contain thousands of constitutional isomers and stereoisomers, necessitates high-capacity chromatographic separation techniques. researchgate.netgcms.cz Standard gas chromatography (GC) is often insufficient to resolve these congeners from each other or from other co-eluting compounds in a sample. vu.nl
Comprehensive two-dimensional gas chromatography (GC×GC) has emerged as a crucial tool for this purpose. nih.govgcms.cz By employing two columns with different separation mechanisms, GC×GC provides greatly enhanced peak capacity and structured, ordered chromatograms. nih.gov In the context of chlorinated paraffins, this technique allows for group-type separation, where distinct bands of CPs can be observed in the 2D chromatogram, separated by their carbon chain length and degree of chlorination. nih.gov
GC×GC systems are often coupled with detectors like a micro-electron capture detector (μECD) or a mass spectrometer (MS). nih.govgcms.cz The GC×GC-μECD combination has been successfully used to quantify SCCPs in sediment samples by generating summary tables from the classified chromatogram bands to create multi-level calibration curves. nih.gov For more definitive identification, coupling GC×GC with high-resolution time-of-flight mass spectrometry (HR-TOFMS) is essential, providing the resolution needed to distinguish multiple SCCPs and other halogenated contaminants within complex environmental samples. gcms.cz A study utilizing a reversed-phase column setup in a GC×GC system demonstrated improved separation of MCCPs, which is directly relevant to the analysis of 1,2,13,14-tetrachlorotetradecane. acs.org
Table 1: Advanced Chromatographic Techniques for Chlorinated Paraffin Analysis
| Technique | Principle | Advantages for Tetrachlorotetradecane Analysis | Coupled Detectors | References |
|---|---|---|---|---|
| GC×GC | Comprehensive two-dimensional gas chromatography using two columns with different stationary phases for enhanced separation. | High-capacity separation essential for resolving thousands of isomers in technical CP mixtures. Provides structured chromatograms with distinct bands for CP groups. | μECD, TOF-MS, QTOF/MS | gcms.cz, acs.org, nih.gov |
| HPLC | High-Performance Liquid Chromatography separates compounds based on their interaction with a solid stationary phase and a liquid mobile phase. | Useful for thermally unstable and non-volatile samples. Can be used for purification and separation. | MS | nih.gov |
High-Resolution Mass Spectrometry for Structural Elucidation and Quantification
High-resolution mass spectrometry (HRMS) is a cornerstone for the analysis of chlorinated paraffins due to its ability to provide enhanced selectivity and accurate mass measurements. gcms.cznih.gov This is particularly important when analyzing complex environmental matrices where interferences are common. gcms.cz Techniques like Fourier transform ion cyclotron resonance mass spectrometry (FTICR-MS) offer ultrahigh resolution, enabling the determination of thousands of molecular formulae in a single measurement directly from mixtures. nih.gov
For chlorinated paraffins, electron capture negative ionization (ECNI) is a frequently used ionization source because of the high electron affinity of these chlorinated compounds. gcms.cznih.gov The combination of gas chromatography with ECNI-HRMS is a common approach for both analysis and quantification. nih.gov However, the response of different polychlorinated n-alkane (PCA) homologue groups can be significantly affected by instrumental parameters such as the GC inlet temperature and the ion source temperature, which must be carefully optimized to accurately reflect the congener pattern of the original mixture. nih.gov
A study comparing a GC×GC-NCI-QTOF/MS (quadrupole time-of-flight mass spectrometry) method with a direct injection-APCI-Orbitrap/MS (atmospheric pressure chemical ionization) method found that the chromatographic separation provided by GC×GC was advantageous for the accurate quantification of CP contamination in fish samples. acs.org The high resolving power of instruments like QTOF and Orbitrap MS is critical for distinguishing between the isotopic patterns of different CP congeners and separating them from matrix interferences. vu.nlacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the definitive structural elucidation of organic molecules. libretexts.orgunl.edu It works by probing the magnetic properties of atomic nuclei (such as ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and three-dimensional structure of a molecule. libretexts.orgnih.gov
In the context of this compound, NMR could provide unambiguous structural assignment, which is a significant challenge for mass spectrometry-based methods alone.
¹H NMR would reveal the number of chemically non-equivalent protons and their proximity to chlorine atoms through chemical shifts. Protons on carbons bearing a chlorine atom (e.g., at C-1, C-2, C-13, C-14) would be shifted downfield compared to those in the middle of the alkyl chain.
¹³C NMR specifically targets the carbon nuclei, providing information on the number of different carbon environments in the molecule. libretexts.org Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups, confirming the locations of chlorination. libretexts.org
2D NMR techniques , such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), could establish the connectivity between specific protons and carbons, confirming the precise isomeric structure.
While NMR is an invaluable tool for structural analysis of pure compounds, its application to the complex technical mixtures of chlorinated paraffins is challenging due to severe signal overlap. nih.gov However, for a synthesized or isolated congener like this compound, NMR would be the definitive method for structural verification. unl.edu
Method Validation and the Role of Certified Reference Materials for Defined Congeners
Method validation is an essential process to ensure the accuracy and reliability of analytical data. lanl.gov For chlorinated paraffins, however, proper validation is severely hindered by their complexity and, most notably, the lack of commercially available certified reference materials (CRMs). vu.nl CRMs are materials with a certified property value, produced according to strict ISO guidelines (e.g., ISO 17034), and are used for method validation, instrument calibration, and quality control. canada.cauantwerpen.be
The absence of CRMs for specific CP congeners or for CPs in relevant environmental matrices has been a major hurdle in achieving comparable and accurate measurement results across different laboratories. uantwerpen.beresearchgate.net Laboratories have often resorted to validating their methods by analyzing spiked samples or by comparing results with another, often similar, method, which can lead to unreliable outcomes as systematic errors may not be detected. vu.nl
Recently, a significant breakthrough was achieved with the development and certification of ERM®-CE100, the first-ever matrix CRM for chlorinated paraffins. uantwerpen.beresearchgate.net This material is a fish tissue paste with certified values for SCCP and MCCP mass fractions. uantwerpen.benih.gov The certification process involved an interlaboratory comparison of expert laboratories using various analytical methods, including both gas and liquid chromatography coupled with different mass spectrometric techniques. uantwerpen.benih.gov The availability of such a CRM enables laboratories to improve the accuracy and metrological traceability of their CP measurements. uantwerpen.be However, the need for more CRMs, including those with certified values for individual congeners like this compound, remains.
Challenges in Quantitative Analysis of Specific Chlorinated Tetradecane (B157292) Congeners in Complex Matrices
The quantitative analysis of specific chlorinated tetradecane congeners is fraught with challenges that stem directly from the nature of chlorinated paraffin mixtures. researchgate.net
Extreme Isomeric Complexity : Technical CP mixtures are composed of tens of thousands of isomers that are impossible to separate completely even with advanced techniques like GC×GC. researchgate.netgcms.cz This leads to co-elution and unresolved chromatographic humps, making the quantification of a single congener extremely difficult.
Lack of Authentic Standards : The quantification of individual congeners requires authentic, well-characterized analytical standards. For most of the thousands of CP isomers, including many tetrachlorotetradecane isomers, these are not commercially available. vu.nl
Discrepancy between Standards and Samples : Quantification is often performed using technical CP mixtures as external standards. However, the congener pattern in environmental or biological samples can be significantly different from that in the technical standards due to partitioning, degradation, and metabolism. This discrepancy is a major source of analytical error. vu.nl
Selection of Internal Standards : The accuracy of analytical methods can be substantially impacted by the choice of internal standard. uantwerpen.be Currently, only a very limited number of isotopically labeled CP standards are commercially available, and they may not be appropriate surrogates for all congeners across different matrices. uantwerpen.be
Instrumental Detection Issues : Common analytical methods like GC-ECNI-MS have difficulty detecting lower-chlorinated congeners (e.g., those with fewer than five chlorine atoms). vu.nl Furthermore, the instrumental response can vary significantly between different isomers, complicating quantification when using a single congener or a technical mixture for calibration. nih.gov
Table 2: Summary of Challenges in Quantitative Analysis of Chlorinated Tetradecanes
| Challenge | Description | Impact on this compound Analysis | References |
|---|---|---|---|
| Isomeric Complexity | Technical mixtures contain thousands of co-eluting isomers, forming an unresolved complex mixture (UCM) in chromatograms. | Inability to chromatographically isolate the this compound peak from other C₁₄H₂₆Cl₄ isomers. | gcms.cz, researchgate.net |
| Lack of CRMs and Standards | Scarcity of certified reference materials and individual congener standards for calibration and method validation. | Difficulty in accurate calibration and ensuring the quality and traceability of quantitative results. | vu.nl, researchgate.net |
| Standard-Sample Mismatch | Environmental degradation and metabolism alter congener patterns, making technical mixtures poor calibrants for real samples. | Quantification based on a technical standard may over- or underestimate the true concentration in an environmental matrix. | vu.nl |
| Internal Standard Selection | Limited availability of suitable isotopically labeled internal standards leads to potential inaccuracies in recovery correction. | Inaccurate quantification due to differences in chemical behavior between the target analyte and the available internal standard. | uantwerpen.be |
| Instrumental Response | Analytical response (e.g., in ECNI-MS) is highly dependent on the degree and position of chlorination. | The response factor for this compound may differ significantly from that of the calibrant, leading to quantification errors. | nih.gov, vu.nl |
Environmental Transformation Mechanisms and Pathways of 1,2,13,14 Tetrachlorotetradecane
Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments
The abiotic degradation of MCCPs, which involves non-biological processes, is a key factor in their environmental persistence. These processes include hydrolysis and photolysis.
Hydrolytic Stability and Pathways
Information regarding the specific hydrolytic stability and pathways of 1,2,13,14-tetrachlorotetradecane or MCCPs as a group is not extensively detailed in the available scientific literature. Generally, chlorinated alkanes are resistant to hydrolysis under typical environmental pH and temperature conditions. The carbon-chlorine bond is relatively stable, and its cleavage through hydrolysis is a slow process.
Biotransformation Pathways in Environmental Systems
Biotransformation, the chemical alteration of substances by living organisms, is a significant pathway for the environmental degradation of many organic pollutants. For MCCPs, both aerobic and anaerobic processes involving microbial communities are of interest.
Aerobic Biodegradation by Microbial Communities
The aerobic biodegradation of MCCPs, which occurs in the presence of oxygen, has been observed, although the efficiency can be limited. Some studies suggest that certain MCCPs may be inherently biodegradable. epa.gov However, the extent of degradation is influenced by factors such as the degree of chlorination and the specific structure of the chlorinated alkane. epa.gov Higher chlorination levels and longer carbon chains tend to increase the persistence of these compounds. epa.gov
Microbial communities, particularly bacteria, are the primary drivers of aerobic biodegradation. While specific microbial strains highly efficient in degrading MCCPs are not extensively documented, the general mechanism is believed to involve the cleavage of the carbon-chlorine (C-Cl) bond, followed by the breakdown of the carbon skeleton. mdpi.com This process can lead to the formation of less chlorinated or non-chlorinated alkanes. mdpi.com
Anaerobic Biotransformation Processes
Anaerobic biotransformation, occurring in environments devoid of oxygen, is another potential degradation pathway for chlorinated compounds. For some chlorinated hydrocarbons, anaerobic conditions can facilitate reductive dechlorination, where chlorine atoms are removed and replaced by hydrogen atoms. While specific studies on the anaerobic biotransformation of this compound are lacking, research on other chlorinated compounds suggests that this can be a viable degradation route in environments such as sediments and contaminated soils. tandfonline.comepa.gov
Identification and Characterization of Transformation Products (Degradates)
The identification of specific transformation products from the degradation of MCCPs is an ongoing area of research. The complexity of the original MCCP mixtures makes the characterization of their degradates challenging.
General findings suggest that biotransformation can lead to the formation of lower-chlorinated MCCPs through dechlorination. guidechem.comnih.gov Additionally, the cleavage of the carbon chain can result in the formation of shorter-chain alkanes. mdpi.com For instance, studies on the biodegradation of SCCPs have identified smaller alkanes like 2,4-dimethylheptane, 2,5-dimethylheptane, and 3,3-dimethylhexane (B1196316) as degradation products. mdpi.com While not directly applicable to MCCPs, this suggests that a similar breakdown of the carbon backbone could occur.
Under thermal conditions, such as those in waste incineration, MCCPs can degrade into a variety of products, including lower-chlorinated compounds. guidechem.comnih.gov However, at high temperatures, there is a risk of forming more persistent and toxic substances, such as polychlorinated biphenyls (PCBs) and polychlorinated naphthalenes (PCNs). guidechem.comnih.gov
| Transformation Process | Potential Transformation Products |
| Aerobic Biodegradation | Lower-chlorinated alkanes, shorter-chain alkanes. guidechem.commdpi.comnih.gov |
| Anaerobic Biotransformation | Reductively dechlorinated compounds. |
| Thermal Decomposition | Lower-chlorinated compounds, Polychlorinated Biphenyls (PCBs), Polychlorinated Naphthalenes (PCNs). guidechem.comnih.gov |
Environmental Persistence and Molecular Factors Influencing Degradation Rates
This compound is a member of the medium-chain chlorinated paraffins (MCCPs), which are recognized for their persistence in the environment. nih.gov The environmental staying power of these compounds is significantly influenced by their molecular structure, including the length of the carbon chain and the degree and position of chlorination. inchem.orgnih.gov Generally, the resistance to degradation increases with a higher chlorine content. For instance, short-chain chlorinated paraffins with a chlorine content below 50% have shown some level of aerobic biodegradability with acclimated microorganisms, whereas degradation is notably inhibited at chlorine levels above 58%. inchem.org
The chemical stability of the carbon-chlorine (C-Cl) bond presents a major obstacle to the aerobic degradation of chlorinated pollutants. nih.gov The position of the chlorine atoms on the alkane chain is a critical factor in the biodegradability of these compounds. nih.gov Studies on various chlorinated alkanes have demonstrated that terminal chlorination (at the ends of the carbon chain) results in a higher potential for dehalogenation compared to chlorination at other positions. nih.gov Specifically, vicinal chlorination, where chlorine atoms are on adjacent carbons, has a significant negative impact on degradation. nih.gov When vicinal chlorination is present at both ends or in the middle of the molecule, dehalogenation may not be detected. nih.gov
The degradation of chlorinated alkanes can occur through both abiotic and biotic pathways. Abiotic degradation mechanisms include hydrolysis and elimination reactions, which are generally slow but can be significant over long periods. epa.gov Biotic degradation, mediated by microorganisms, is a key process for the breakdown of these compounds. researchgate.net Some bacteria possess dehalogenase enzymes that can cleave the C-Cl bond, initiating the degradation process. nih.gov The degradation pathway for some short-chain chlorinated paraffins has been proposed to involve the breaking of the C-Cl bond to release chloride ions, followed by the cleavage of the C-C bond, breaking down the longer alkane chain into shorter ones. mdpi.com
Table 1: Factors Influencing the Degradation of Chlorinated Paraffins
| Factor | Influence on Degradation Rate | Description |
| Chlorine Content | Generally decreases with higher content | Increased chlorination enhances chemical stability and resistance to microbial attack. inchem.org |
| Carbon Chain Length | Complex relationship | Shorter chains may be more bioavailable, but persistence can vary with chlorination. inchem.org |
| Position of Chlorine Atoms | Significant impact | Terminal chlorination is more favorable for degradation than internal or vicinal chlorination. nih.gov |
| Microbial Activity | Essential for significant biotic degradation | The presence of microorganisms with appropriate dehalogenase enzymes is crucial. researchgate.net |
Bioaccumulation Potential in Non-Human Biota (Mechanistic Studies)
The bioaccumulation of this compound, like other chlorinated paraffins, is largely governed by its lipophilicity, which is the tendency of a chemical to dissolve in fats, oils, and lipids. ecetoc.org A common measure for lipophilicity is the n-octanol-water partition coefficient (Kow). ecetoc.org Chemicals with a high log Kow value are more likely to bioaccumulate in the fatty tissues of organisms. ecetoc.org Bioaccumulation encompasses all routes of exposure, including air, water, soil, and food, while bioconcentration specifically refers to uptake from water. ecetoc.org
Uptake and Elimination Kinetics in Model Organisms
Studies on chlorinated paraffins have shown that uptake and elimination kinetics are influenced by both the molecular structure of the compound and the physiology of the organism. inchem.orgtandfonline.com The uptake of chlorinated paraffins appears to be more efficient for those with shorter carbon chains and lower chlorine content. inchem.org Conversely, the elimination rate is slowest for short-chain chlorinated paraffins with a high degree of chlorination. inchem.org
The process of uptake and elimination can be described using one-compartment toxicokinetic models, where the organism is treated as a single unit. tandfonline.com In these models, the rate of uptake and the rate of elimination determine the internal concentration of the chemical over time. tandfonline.com An increase in the uptake rate leads to greater bioaccumulation, while a faster elimination rate results in a lower internal concentration. tandfonline.com Maternal transfer has also been identified as a potential elimination pathway for chlorinated paraffins in some organisms. tandfonline.com
Molecular Basis of Bioaccumulation
The molecular basis for the bioaccumulation of chlorinated paraffins lies in their physicochemical properties, particularly their high lipophilicity and resistance to metabolic degradation. ecetoc.org The long carbon chain of tetradecane (B157292), combined with the presence of chlorine atoms, makes this compound a lipophilic molecule. This property facilitates its partitioning from the surrounding environment into the lipid-rich tissues of organisms. nih.gov
The carbon chain length has a dual effect on bioaccumulation. mdpi.com On one hand, increasing chain length leads to greater lipophilicity, which promotes bioaccumulation. mdpi.com On the other hand, a larger molecular size can hinder passage across biological membranes, potentially reducing the rate of uptake. mdpi.com The lipid content of an organism and its tissues is a major factor determining the extent of bioaccumulation of lipophilic compounds like chlorinated paraffins. researchgate.net
Biotransformation, or the metabolic conversion of a chemical within an organism, can significantly influence its bioaccumulation potential. researchgate.net Some chlorinated paraffins can undergo biotransformation through processes such as hydroxylation and dechlorination. researchgate.net However, highly chlorinated compounds are often more resistant to metabolism, leading to greater persistence within the organism and a higher potential for bioaccumulation. inchem.org
Table 2: Summary of Factors Affecting Bioaccumulation of Chlorinated Paraffins
| Factor | Effect on Bioaccumulation | Mechanism |
| Lipophilicity (High Kow) | Increases | Greater partitioning into fatty tissues. ecetoc.org |
| Carbon Chain Length | Positive and negative effects | Longer chains increase lipophilicity but may reduce uptake due to larger molecular size. mdpi.com |
| Chlorine Content | Generally increases | Higher chlorination can increase persistence and reduce elimination. inchem.org |
| Metabolic Transformation | Decreases | Biotransformation can lead to more water-soluble metabolites that are more easily excreted. researchgate.net |
| Organism's Lipid Content | Increases | Higher lipid content provides a larger storage capacity for lipophilic compounds. researchgate.net |
Theoretical and Computational Chemistry of 1,2,13,14 Tetrachlorotetradecane
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in elucidating the electronic properties of a molecule, which in turn govern its reactivity. For 1,2,13,14-tetrachlorotetradecane, methods such as Density Functional Theory (DFT) can be employed to calculate key electronic descriptors. These calculations typically involve optimizing the molecule's geometry to find its lowest energy state and then computing various electronic properties.
The electronic structure is characterized by the distribution of electrons within the molecule. The four electronegative chlorine atoms induce a significant polarization of the C-Cl bonds, creating partial positive charges on the adjacent carbon atoms (C1, C2, C13, and C14) and partial negative charges on the chlorine atoms. This charge distribution results in a notable molecular dipole moment, influencing the molecule's intermolecular interactions.
Reactivity can be predicted by examining the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. For a saturated, halogenated alkane like this compound, the HOMO is typically associated with the lone pairs of the chlorine atoms, while the LUMO is associated with the antibonding σ* orbitals of the C-Cl bonds. Reactions are likely to be initiated at these sites, with the molecule potentially susceptible to nucleophilic attack at the carbon atoms bearing chlorine.
Table 1: Predicted Quantum Chemical Properties for this compound Note: These values are estimations derived from computational models and may vary depending on the level of theory and basis set used.
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -10.5 eV | Indicates potential for electron donation, likely from chlorine lone pairs. |
| LUMO Energy | ~ +0.8 eV | Indicates susceptibility to electron acceptance, likely at C-Cl antibonding orbitals. |
| HOMO-LUMO Gap | ~ 11.3 eV | Suggests high kinetic stability and low reactivity under normal conditions. |
| Dipole Moment | ~ 2.5 - 3.5 D | Reflects charge separation due to electronegative chlorine atoms, influencing solubility and intermolecular forces. |
| Electrostatic Potential | Negative potential around chlorine atoms; Positive potential around adjacent carbons and hydrogens. | Maps regions of electrophilic and nucleophilic character, guiding potential intermolecular interactions. |
Conformational Analysis and Molecular Dynamics Simulations
The conformational landscape of this compound is complex due to the high degree of rotational freedom along the thirteen carbon-carbon single bonds of its backbone. The long tetradecane (B157292) chain is inherently flexible, capable of adopting a vast number of conformations in three-dimensional space.
Conformational analysis aims to identify the most stable conformers, which are the ones that the molecule is most likely to adopt. The lowest energy conformer for a long-chain alkane is typically a fully extended, all-staggered (anti-periplanar) arrangement, which minimizes steric strain between adjacent methylene (B1212753) groups. However, the presence of the four chlorine atoms introduces additional steric and electrostatic considerations. The bulky chlorine atoms at positions 1, 2, 13, and 14 will have significant steric interactions with the rest of the molecule. The rotational barriers around the C1-C2 and C13-C14 bonds will be higher than those of the other C-C bonds due to the presence of these substituents.
Prediction of Spectroscopic Properties (e.g., NMR, Mass Spectrometry fragmentation patterns)
Spectroscopic properties can be reliably predicted using computational methods, providing a valuable reference for experimental identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted ¹H and ¹³C NMR spectra are generated based on the calculated magnetic shielding of each nucleus, which is highly dependent on its local electronic environment.
¹H NMR: The spectrum is expected to be complex in the aliphatic region. The protons on the carbons bearing chlorine atoms (C1, C2, C13, C14) would be the most downfield-shifted due to the deshielding effect of the electronegative chlorine. The protons on the long methylene chain would produce a large, overlapping multiplet in the range of approximately 1.2-1.7 ppm.
¹³C NMR: The carbon atoms directly bonded to chlorine (C1, C2, C13, C14) are expected to have the largest chemical shifts (most downfield). The symmetry of the molecule means that C1 and C14 should have similar shifts, as should C2 and C13. The remaining carbon atoms of the methylene chain would appear at higher field, with subtle differences in their shifts depending on their distance from the chlorinated ends.
Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound Note: Predicted in CDCl₃. Values are estimations and actual experimental values can vary.
| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
|---|---|---|
| C1 / C14 | ~ 48.5 | ~ 3.75 (dd) |
| C2 / C13 | ~ 65.2 | ~ 4.10 (m) |
| C3 / C12 | ~ 35.1 | ~ 1.90 (m) |
| C4 / C11 | ~ 26.8 | ~ 1.45 (m) |
| C5 / C10 | ~ 29.3 | ~ 1.30 (m) |
| C6 / C9 | ~ 29.5 | ~ 1.28 (m) |
| C7 / C8 | ~ 29.6 | ~ 1.28 (m) |
Mass Spectrometry (MS): The fragmentation pattern in mass spectrometry can be predicted by analyzing the bond strengths and the stability of potential fragments. Under electron ionization (EI), the molecular ion [M]⁺• may be observed, but it is likely to be of low abundance for a long-chain alkane. The fragmentation will be dominated by characteristic cleavage patterns.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the chlorine-bearing carbons is highly probable. For instance, cleavage between C2-C3 (and C12-C13) would be a major fragmentation pathway.
Loss of Chlorine: The molecule can easily lose a chlorine radical (Cl•) to form an [M-Cl]⁺ ion.
Loss of HCl: Elimination of a hydrogen chloride (HCl) molecule is also a very common pathway for chloroalkanes, leading to an [M-HCl]⁺• ion.
Chain Cleavage: The long aliphatic chain will undergo fragmentation, leading to a series of carbocation fragments separated by 14 Da (CH₂), which is characteristic of alkanes.
Table 3: Predicted Key Mass Spectrometry Fragments (m/z) for this compound Note: Based on predicted fragmentation under Electron Ionization (EI). Isotopic patterns due to ³⁵Cl and ³⁷Cl are expected for all chlorine-containing fragments.
| m/z (for ³⁵Cl) | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 299 | [M-Cl]⁺ | Loss of a chlorine radical from the molecular ion. |
| 263 | [M-Cl-HCl]⁺• | Subsequent loss of HCl after initial loss of Cl. |
| 167 | [C₁₀H₂₀Cl]⁺ | Cleavage of the C2-C3 bond with loss of C₄H₇Cl₃. |
| 97 | [C₂H₄Cl₂]⁺• | Fragment containing C1 and C2. |
| 43, 57, 71... | [C₃H₇]⁺, [C₄H₉]⁺, [C₅H₁₁]⁺... | Characteristic alkyl chain fragmentation. |
Modeling of Environmental Fate Parameters
Models for predicting environmental fate are crucial for assessing the potential impact of a chemical released into the environment. These models, often referred to as Quantitative Structure-Property Relationship (QSPR) models, use the molecular structure to estimate key environmental parameters.
For this compound, its large size and the presence of four chlorine atoms heavily influence these parameters. Its high molecular weight and lack of polar functional groups (other than the C-Cl bonds) suggest very low water solubility and high lipophilicity.
Octanol-Water Partition Coefficient (LogKow): This parameter indicates a chemical's tendency to partition between an organic phase (octanol, a surrogate for fat tissue) and water. A high LogKow suggests that the compound is lipophilic and likely to bioaccumulate. The predicted LogKow for this compound is very high. nih.gov
Water Solubility: Consistent with its high lipophilicity, the water solubility is predicted to be extremely low.
Soil Adsorption Coefficient (Koc): This value describes the tendency of a chemical to adsorb to soil and sediment organic matter. Due to its high LogKow, this compound is expected to have a high Koc, indicating it will be largely immobile in soil and partition strongly to sediments in aquatic systems.
Henry's Law Constant: This constant relates the partial pressure of a substance in the air to its concentration in water. It indicates the potential for a chemical to volatilize from water. The predicted value suggests a moderate to high tendency to move from water to the atmosphere.
Table 4: Predicted Environmental Fate Parameters for this compound Note: These values are estimations from QSPR models (e.g., US EPA EPI Suite™).
| Parameter | Predicted Value | Environmental Implication |
|---|---|---|
| LogKow (Octanol-Water Partition Coefficient) | 7.4 nih.gov | Very high potential for bioaccumulation in organisms. |
| Water Solubility | ~ 0.015 mg/L | Extremely low solubility in water. |
| Soil Adsorption Coefficient (LogKoc) | ~ 5.5 | Strongly adsorbs to soil and sediment; low mobility in soil. |
| Henry's Law Constant | ~ 25 Pa·m³/mol | Moderate to high volatility from water surfaces. |
| Atmospheric OH Reaction Rate | ~ 2.5 x 10⁻¹¹ cm³/molecule-sec | Suggests a relatively short atmospheric lifetime (hours to days). |
Structure-Activity Relationship (SAR) Modeling for Mechanistic Understanding
Structure-Activity Relationship (SAR) modeling connects a molecule's structural features (descriptors) to its biological or toxicological activity. For a compound like this compound, SAR can be used to infer potential mechanisms of action based on its similarity to other chlorinated hydrocarbons. nih.govacs.org
The key structural features driving its potential activity are its high lipophilicity and the presence of reactive sites.
Lipophilicity and Membrane Interactions: The very high predicted LogKow (7.4) is a dominant descriptor. nih.gov This suggests the molecule will readily partition into biological membranes. Such partitioning can disrupt membrane structure and function, a mechanism of toxicity known as narcosis or baseline toxicity. This is a common mode of action for non-polar, unreactive organic chemicals. nih.govacs.org
Metabolic Activation: The C-Cl bonds are potential sites for metabolic transformation. Cytochrome P450 enzymes, for example, can catalyze oxidative dehalogenation. This metabolic process could potentially lead to the formation of reactive intermediates, such as aldehydes or acyl chlorides, which can then covalently bind to biological macromolecules like DNA and proteins, leading to toxicity. The initial C-H bonds adjacent to the chlorine atoms (at C2 and C13) would be activated towards hydrogen abstraction, initiating this process.
Electrophilicity: As indicated by quantum chemical calculations, the carbon atoms bonded to chlorine are electrophilic centers. They could be susceptible to direct nucleophilic attack by biological molecules, although this is generally less likely for saturated chloroalkanes compared to other alkylating agents without metabolic activation.
SAR models for chlorinated alkanes often show a strong correlation between toxicity and the LogKow value, especially for non-specific mechanisms like narcosis. nih.govacs.org However, for specific mechanisms involving metabolic activation, electronic descriptors such as the HOMO-LUMO gap or the energy of specific molecular orbitals can become more important.
Table 5: Key Molecular Descriptors for SAR Analysis of this compound
| Descriptor | Value/Observation | Implication for Mechanistic Understanding |
|---|---|---|
| Lipophilicity (LogKow) | ~ 7.4 | High potential for membrane disruption (narcosis) and bioaccumulation. |
| Molecular Size/Volume | Large, flexible chain | Affects partitioning behavior and ability to fit into enzyme active sites. |
| Electrophilic Centers | Partial positive charge on C1, C2, C13, C14 | Potential sites for nucleophilic attack, particularly after metabolic activation. |
| Redox Potential | Susceptible to oxidative dehalogenation | Metabolism can lead to the formation of reactive, toxic intermediates. |
Specialized Applications and Industrial Relevance Excluding Prohibited Areas
Role as a Chemical Intermediate in Advanced Materials Synthesis
As a chlorinated alkane, 1,2,13,14-tetrachlorotetradecane can serve as a versatile chemical intermediate in the synthesis of more complex molecules and advanced materials. penpet.com The chlorine atoms on the tetradecane (B157292) backbone are reactive sites that can undergo various nucleophilic substitution reactions. This allows for the introduction of different functional groups, thereby modifying the properties of the original molecule to suit specific industrial requirements.
The industrial production of chlorinated paraffins involves the reaction of paraffin (B1166041) fractions with chlorine gas at elevated temperatures, sometimes promoted by UV light. wikipedia.org This process results in a mixture of chlorinated alkanes with varying chain lengths and degrees of chlorination. wikipedia.org These mixtures are important intermediate products in the chemical industry. penpet.com By controlling the reaction conditions and the starting materials, it is possible to produce chlorinated paraffins with specific properties tailored for their end use. wikipedia.org These compounds can then be used as building blocks for a range of other chemicals and materials.
Performance Characteristics in Lubricant Formulations
Medium-chain chlorinated paraffins, including this compound, are utilized as extreme-pressure (EP) additives in lubricant formulations, particularly in metalworking fluids. petronaftco.comuslube.com Their primary function is to enhance the lubricant's performance under conditions of high pressure and temperature, such as those encountered in cutting, grinding, and other machining operations. uslube.comtoxicslink.org
The effectiveness of chlorinated paraffins as EP additives is attributed to their ability to react with metal surfaces at elevated temperatures, forming a thin film of metal chloride. This film possesses a lower shear strength than the base metal, which helps to prevent welding and seizure of the moving parts, thereby reducing friction and wear. petronaftco.com Research has shown that chlorinated paraffins can be more effective than other additives, such as zinc diethyl dithiophosphate (B1263838) (ZDDP), in reducing wear and friction in both mineral and vegetable-based oils. researchgate.net
The performance of a lubricant containing chlorinated paraffins is influenced by the concentration of the additive. While an increase in concentration generally improves the extreme-pressure properties, there is an optimal level beyond which the lubricating performance may decrease. researchgate.net
Table 1: Typical Performance Characteristics of Medium-Chain Chlorinated Paraffins in Lubricants
| Property | Description |
| Function | Extreme-Pressure (EP) Additive |
| Mechanism | Forms a protective metal chloride film on surfaces under high pressure and temperature, reducing friction and wear. |
| Applications | Metalworking fluids, cutting oils, grinding fluids, industrial gear oils. uslube.comtoxicslink.org |
| Key Advantage | Cost-effective enhancement of lubricant performance under severe conditions. uslube.com |
Note: This table represents typical characteristics of MCCPs as a class of compounds.
Functionality as a Flame Retardant Plasticizer in Polymeric Systems
Medium-chain chlorinated paraffins are widely used as secondary plasticizers and flame retardants in a variety of polymeric systems, most notably in polyvinyl chloride (PVC). petronaftco.comtoxicslink.orglgcstandards.com Their addition to plastics serves to increase flexibility and reduce flammability. petronaftco.com
As a plasticizer, this compound can be incorporated into the polymer matrix to improve its flexibility, especially at low temperatures. xydsco.com This is a crucial property for applications such as wire and cable insulation, flooring, and garden hoses. xydsco.com
The flame retardant properties of chlorinated paraffins are a key reason for their use in many applications. xydsco.com When exposed to high temperatures, they release hydrogen chloride (HCl), which acts as a flame suppressant in both the condensed and vapor phases. penpet.comxydsco.com In the condensed phase, the HCl promotes the formation of char, which acts as a thermal barrier. In the vapor phase, it functions as a flame poison, interrupting the combustion process. xydsco.com This dual action makes chlorinated paraffins an effective and low-cost flame-retardant solution. xydsco.com
Table 2: Functionality of Medium-Chain Chlorinated Paraffins in Polymeric Systems
| Property | Description |
| Primary Functions | Secondary Plasticizer, Flame Retardant. petronaftco.comxydsco.com |
| Compatible Polymers | Polyvinyl Chloride (PVC), Rubber, Polyesters, Polystyrene. made-in-china.comnih.govnih.gov |
| Mechanism of Flame Retardancy | Release of hydrogen chloride (HCl) at high temperatures, which promotes char formation and acts as a flame poison. penpet.comxydsco.com |
| Benefits | Increased flexibility, improved low-temperature performance, enhanced fire resistance. xydsco.com |
Note: This table represents typical functionalities of MCCPs as a class of compounds.
Development of Standard Reference Materials for Chlorinated Paraffin Analysis
The accurate analysis and quantification of chlorinated paraffins in environmental and industrial samples are of growing importance. europa.euchiron.no A significant challenge in this area has been the lack of well-characterized standards, including certified reference materials (CRMs). europa.eu The development of single-congener or simple mixture standards is crucial for improving the accuracy and comparability of analytical measurements worldwide. chiron.noacs.org
In this context, this compound has been identified and synthesized as a reference material for the analysis of chlorinated paraffins. chloffin.eu The CHLOFFIN project, for instance, has developed a platform for producing certified reference materials for short- and medium-chain chlorinated paraffins, including individual standards like this compound. chloffin.eu The availability of such standards is essential for regulatory monitoring, environmental toxicology studies, and quality control in industrial processes. europa.euchiron.no
Table 3: Properties of this compound as a Reference Material
| Property | Value |
| Part Number | CLF1677.14 chloffin.eu |
| Wt.% Cl | 42.18 chloffin.eu |
| Molecular Formula | C14H26Cl4 chloffin.eunih.gov |
| Molecular Weight | 336.17 g/mol chloffin.eu |
| CAS Number | 221155-23-3 chloffin.eunih.gov |
Future Research Directions and Emerging Methodologies for Chlorinated Tetradecanes
Integration of Omics Technologies for Elucidating Biotransformation Mechanisms
Understanding how chlorinated tetradecanes are transformed by living organisms is crucial for assessing their environmental fate and potential for bioaccumulation. The application of "omics" technologies—genomics, proteomics, transcriptomics, and metabolomics—offers a powerful, systems-biology approach to unravel the intricate mechanisms of biotransformation.
In vitro studies using human liver microsomes have demonstrated that chlorinated paraffins (CPs), a class of compounds that includes chlorinated tetradecanes, can be extensively metabolized. researchgate.net These studies have shown significant decreases in CP concentrations, ranging from 33% to 94%, after just two hours of incubation with liver enzymes. vu.nl The biotransformation process can lead to a rapid shift in the profile of CP congeners, indicating that parent compounds are being broken down into various metabolites. vu.nl
Future research will focus on identifying the specific enzymes and metabolic pathways involved in the degradation of chlorinated tetradecanes. By analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in microorganisms or in vitro systems exposed to these compounds, scientists can pinpoint the key molecular players in the biotransformation process. Metabolomics, the large-scale study of small molecules, can then be used to identify the resulting transformation products, such as hydroxylated or dehydrogenated derivatives. nih.govnih.gov For instance, studies on other chlorinated paraffins have identified potential transformation products including alcohols, ketones, and carboxylic acids. researchgate.netvu.nl Research has also suggested that C-C bond cleavage is a possible transformation pathway for these compounds. vu.nl
A key area of investigation will be to understand how the position of chlorine atoms on the tetradecane (B157292) chain influences the rate and pathway of biotransformation. This detailed molecular information is essential for developing accurate risk assessments and for designing effective bioremediation strategies.
Advanced Spectroscopic Techniques for In Situ Characterization
The precise identification and quantification of chlorinated tetradecanes and their transformation products in complex environmental matrices present a significant analytical challenge. Advanced spectroscopic techniques are emerging as indispensable tools for the in situ characterization of these compounds, offering high sensitivity and specificity.
Techniques such as Fourier Transform Infrared Spectroscopy (FTIR) coupled with Attenuated Total Reflectance (ATR) are being developed for the simultaneous in-situ detection of multiple chlorinated hydrocarbons in water. nih.gov These sensor-based systems can achieve high sensitivity, detecting concentrations in the parts-per-billion (ppb) range. nih.gov For the detailed structural elucidation of complex mixtures of chlorinated paraffins, a combination of direct injection low-resolution mass spectrometry (LR-MS) and 1H Nuclear Magnetic Resonance (NMR) spectroscopy with chemometric tools has been proposed. nih.gov This approach allows for the delineation of chain length, degree of chlorination, and the distribution pattern of chlorine atoms. nih.gov
Future advancements will likely focus on enhancing the portability and real-time monitoring capabilities of these instruments. The development of portable Raman spectrometers, for example, offers the potential for on-site analysis, reducing the time and cost associated with traditional laboratory methods. spectroscopyonline.com Furthermore, the use of techniques like X-ray Photoelectron Spectroscopy (XPS) can provide detailed information about the chemical composition of surfaces, which is crucial for studying the interaction of chlorinated tetradecanes with environmental particles and surfaces. unizar-csic.es
| Spectroscopic Technique | Application for Chlorinated Tetradecanes | Key Advantages |
| Fourier Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and molecular structure. unizar-csic.es | Provides a characteristic "fingerprint" of the molecule. unizar-csic.es |
| Raman Spectroscopy | Analysis of vibrational modes, complementary to FTIR. unizar-csic.es | Can be used in aqueous solutions; portable options available. spectroscopyonline.comunizar-csic.es |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation, including the position of chlorine atoms. nih.gov | Provides unambiguous structural information. nih.gov |
| Mass Spectrometry (MS) | Identification and quantification of compounds and their metabolites. vu.nlnih.gov | High sensitivity and can be coupled with chromatography for complex mixtures. |
| X-ray Photoelectron Spectroscopy (XPS) | Surface analysis of materials interacting with chlorinated compounds. unizar-csic.es | Provides information on elemental composition and chemical states on surfaces. unizar-csic.es |
Machine Learning and AI in Predicting Properties and Environmental Fate
The vast number of possible isomers and congeners of chlorinated tetradecanes makes experimental determination of their physicochemical properties and environmental behavior for each compound a monumental task. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful predictive tools to bridge this data gap.
ML models can be trained on existing data to predict a wide range of molecular properties, such as boiling point, melting point, and vapor pressure. mit.edu These models can translate molecular structures into numerical representations that computers can use to identify patterns and make rapid predictions for new molecules. mit.edu For environmental applications, ML algorithms are being developed to predict the formation of disinfection by-products in water treatment processes and to forecast the residual levels of disinfectants like free chlorine. nih.govnih.gov
A significant future direction is the development of Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models specifically for chlorinated alkanes. These models will be able to predict the environmental fate of 1,2,13,14-tetrachlorotetradecane and other related compounds, including their partitioning behavior, persistence, and potential toxicity, based on their molecular structure. The goal is to create user-friendly applications that allow chemists and environmental scientists to make critical predictions without needing advanced programming skills. mit.edu The integration of AI and ML into spectroscopic analysis is also a growing trend, where these computational techniques can help interpret complex data and identify patterns that may not be apparent to human observers. spectroscopyonline.com
Development of Novel Dechlorination Technologies
The chemical stability of the carbon-chlorine bond makes the degradation of chlorinated tetradecanes in the environment a slow process. Consequently, there is a significant research effort focused on developing novel technologies for their dechlorination.
Current research is exploring a range of chemical, biological, and nanotechnological approaches. Reductive dechlorination, where chlorine atoms are replaced by hydrogen, is a key pathway for the breakdown of these compounds, particularly in anaerobic environments. bohrium.com This process can be carried out by various microorganisms, including certain strains of Dehalococcoides. bohrium.com
Emerging technologies in this field include:
Nano-bioremediation: The use of biogenic nanomaterials, such as nano zerovalent iron (nZVI), has shown promise for the removal of chlorinated contaminants. bohrium.com Composites of nZVI with biopolymers like polyhydroxyalkanoates (PHB) are being developed to enhance the efficiency of in-situ chemical reduction. nih.gov
Catalytic Hydrodechlorination: Nickel-based catalysts, sometimes modified with metals like palladium or iron, are being investigated for the gas-phase dechlorination of chlorinated hydrocarbons. mdpi.com This process can convert them into less harmful hydrocarbons like ethane (B1197151) and ethene. mdpi.com
Catalytic Pyrolysis: In this process, chlorinated organic substances are decomposed at high temperatures in the presence of a catalyst, leading to the formation of filamentous carbon materials and hydrochloric acid, which can be neutralized. mdpi.com
Bioelectrochemical Systems: These systems use an electric current to stimulate the biological activity of dechlorinating microorganisms, potentially increasing the rate and efficiency of bioremediation. nih.gov
| Dechlorination Technology | Mechanism | Potential Advantages |
| Anaerobic Bioremediation | Microbial reductive dechlorination. bohrium.com | Cost-effective and sustainable. bohrium.com |
| Nano Zerovalent Iron (nZVI) | Chemical reduction of C-Cl bonds. bohrium.comnih.gov | High reactivity and can be applied in situ. nih.gov |
| Catalytic Hydrodechlorination | Catalytic replacement of chlorine with hydrogen. mdpi.com | Can produce valuable hydrocarbon products. mdpi.com |
| Bioelectrochemical Systems | Electrical stimulation of microbial dechlorination. nih.gov | Enhanced degradation rates. nih.gov |
Collaborative Research Frameworks for Global Understanding of Complex Chlorinated Organic Compounds
The challenges posed by chlorinated tetradecanes and other persistent organic pollutants (POPs) are global in nature. Their ability to undergo long-range environmental transport necessitates international cooperation in research and regulation. nih.gov
Future progress in understanding and managing the risks associated with these compounds will depend on the establishment of robust, collaborative research frameworks. Such frameworks should facilitate:
Data Sharing: Creating open-access databases for experimental and predicted data on the properties, toxicity, and environmental concentrations of chlorinated compounds.
Interdisciplinary Research: Fostering collaborations between chemists, biologists, toxicologists, environmental scientists, and engineers to address the multifaceted challenges of these pollutants.
Harmonization of Methods: Developing and adopting standardized analytical and toxicological testing protocols to ensure data comparability across different laboratories and regions.
Global Monitoring Programs: Establishing coordinated international efforts to monitor the presence and levels of chlorinated tetradecanes and other POPs in various environmental compartments and biota worldwide.
By working together, the international scientific community can accelerate the pace of discovery, develop effective risk management strategies, and ultimately protect human health and the environment from the potential adverse effects of complex chlorinated organic compounds.
Q & A
Q. What are the recommended analytical methods for identifying and quantifying 1,2,13,14-Tetrachlorotetradecane in environmental samples?
To ensure accurate detection, gas chromatography-mass spectrometry (GC-MS) is widely employed, particularly when paired with tetrachloroalkane reference standards for calibration . For complex matrices, liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) can pre-concentrate the analyte. Method validation should include spike-recovery experiments to account for matrix effects, as highlighted in protocols for chlorinated pollutant analysis .
Q. How does the environmental persistence of this compound compare to structurally similar chlorinated alkanes?
The compound’s persistence is influenced by its chlorine substitution pattern. Studies on analogous tetrachloroalkanes (e.g., 1,1,1,3-tetrachlorooctane) suggest that vicinal chlorine atoms (as in 1,2,13,14-substitution) reduce biodegradability due to steric hindrance of enzymatic attack . Hydrolysis rates can be estimated using quantitative structure-activity relationship (QSAR) models, though experimental validation via OECD 111 guidelines is critical .
Q. What are the key physicochemical properties of this compound relevant to laboratory handling?
Advanced Research Questions
Q. How can researchers resolve contradictions in biodegradation data for this compound across studies?
Discrepancies often arise from variations in microbial consortia or experimental conditions (e.g., aerobic vs. anaerobic). A tiered approach is recommended:
Meta-analysis : Compare datasets using standardized metrics (e.g., half-life under OECD 307 conditions) .
Controlled replication : Isolate confounding variables (e.g., temperature, pH) through factorial design experiments .
Isotopic labeling : Use ¹⁴C-labeled analogs to trace metabolic pathways and identify rate-limiting steps .
Q. What synthetic routes optimize yield for this compound while minimizing byproducts?
Radical chlorination of tetradecane under controlled UV irradiation achieves moderate yields but risks over-chlorination. A preferred method involves stepwise nucleophilic substitution:
Diels-Alder intermediates : Use 1,3-butadiene derivatives to position chlorine atoms selectively .
Catalytic optimization : Pd/C or FeCl₃ catalysts improve regioselectivity in dichlorination steps .
Purification via fractional crystallization (hexane/acetone) isolates the target compound (>95% purity) .
Q. How do structural features of this compound influence its chromatographic behavior?
The compound’s symmetry reduces peak tailing in GC-MS, but its high molecular weight necessitates high-temperature columns (e.g., DB-5HT). Retention indices can be cross-referenced with tetrachloroalkane homologs (e.g., 1,2,11,12-tetrachlorododecane) to confirm identity . For LC-MS/MS, electrospray ionization (ESI) in negative mode enhances sensitivity due to chlorine’s electron-withdrawing effects .
Q. What methodological challenges arise in regulatory compliance testing for this compound under RoHS directives?
The EU’s restriction of di-/tri-/tetrachlorotetradecanes (Annex II, RoHS) mandates detection limits below 0.1% (w/w) in electronic waste. Challenges include:
- Matrix interference : Use accelerated solvent extraction (ASE) with activated Florisil® cleanup .
- Quantification : Internal standards (e.g., ¹³C-labeled analogs) correct for instrument drift .
Compliance reports must document method detection limits (MDLs) and inter-laboratory reproducibility .
Q. How can advanced spectral techniques elucidate the conformational dynamics of this compound?
- NMR : ¹³C NMR reveals rotational barriers around C-Cl bonds; coupling constants (JCl-Cl) indicate gauche vs. anti conformers .
- IR spectroscopy : C-Cl stretching modes (550–600 cm⁻¹) correlate with bond polarization in different solvents .
Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) validate experimental spectra and predict reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
